Tert-butyl 6-methoxyindoline-1-carboxylate

Catalog No.
S6608690
CAS No.
1394248-15-7
M.F
C14H19NO3
M. Wt
249.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 6-methoxyindoline-1-carboxylate

CAS Number

1394248-15-7

Product Name

Tert-butyl 6-methoxyindoline-1-carboxylate

IUPAC Name

tert-butyl 6-methoxy-2,3-dihydroindole-1-carboxylate

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-8-7-10-5-6-11(17-4)9-12(10)15/h5-6,9H,7-8H2,1-4H3

InChI Key

QCJLJPALEHIJAI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)OC

The exact mass of the compound t-Butyl 6-methoxyindoline-1-carboxylate is 249.13649347 g/mol and the complexity rating of the compound is 311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tert-butyl 6-methoxyindoline-1-carboxylate (CAS 1394248-15-7) is a strategically protected, electron-rich bicyclic building block utilized in medicinal chemistry and alkaloid synthesis. Featuring a saturated C2-C3 bond and a strongly electron-donating methoxy group at the C6 position, this compound serves as a highly regioselective precursor for functionalizing the indoline benzene ring [1]. The N-Boc (tert-butoxycarbonyl) group ensures the secondary amine remains inert during electrophilic or organometallic reactions, while simultaneously providing steric bulk that influences downstream substitution patterns. For procurement professionals and synthetic chemists, this pre-protected scaffold eliminates the handling issues associated with air-sensitive unprotected indolines and provides a direct, scalable vector for accessing complex 5,6-disubstituted indole and indoline derivatives following late-stage oxidation [2].

Substituting tert-butyl 6-methoxyindoline-1-carboxylate with its fully aromatic counterpart, tert-butyl 6-methoxyindole-1-carboxylate, fundamentally alters the molecule's reactivity profile and will cause synthetic failure if benzene-ring functionalization is required. In the indole form, the C2-C3 double bond makes the pyrrole ring highly nucleophilic, directing electrophiles almost exclusively to the C3 position [1]. Conversely, the saturated indoline form behaves chemically like an N-alkylated aniline, directing electrophilic aromatic substitution to the C5 position due to the synergistic electron-donating effects of the N1-carbamate and C6-methoxy groups. Attempting to use the indole substitute to achieve C5-functionalization requires complex, low-yield transition-metal-catalyzed C-H activation, making the indoline form an absolute procurement necessity for precise regiocontrol [2].

Regiodivergent Electrophilic Substitution for C5-Functionalization

The saturation of the C2-C3 bond in tert-butyl 6-methoxyindoline-1-carboxylate dictates its reactivity, forcing electrophilic attack onto the benzene ring rather than the pyrroline ring. When subjected to standard bromination, this indoline target yields the 5-bromo derivative with >90% regioselectivity and conversion [1]. In contrast, the aromatic comparator tert-butyl 6-methoxyindole-1-carboxylate under identical conditions undergoes rapid bromination at the C3 position (>85% yield), leaving the benzene ring untouched. Procuring the indoline form is therefore mandatory for workflows requiring functionalization at C5 prior to aromatization.

Evidence DimensionRegioselectivity of electrophilic bromination
Target Compound Data>90% yield of 5-bromo-1-Boc-6-methoxyindoline
Comparator Or Baselinetert-Butyl 6-methoxyindole-1-carboxylate (>85% yield of 3-bromo derivative)
Quantified DifferenceComplete shift in regiocontrol (C5 vs C3 substitution)
ConditionsN-bromosuccinimide (NBS), DMF, 0 °C to room temperature

Buyers must select the indoline form to access 5-substituted-6-methoxy scaffolds, as the indole form will irreversibly direct reactions to the wrong ring.

Elimination of N-Protection Overhead and Oxidative Degradation

Unprotected 6-methoxyindoline is prone to ambient air oxidation, gradually converting to the corresponding indole during storage, and requires an immediate N-protection step before any selective ring functionalization can occur [1]. Procuring tert-butyl 6-methoxyindoline-1-carboxylate eliminates this synthetic overhead. The pre-installed Boc group provides a bench-stable solid that avoids the typical 10-20% yield loss and 12-24 hour processing time associated with in situ Boc-anhydride protection workflows. Furthermore, the Boc group is fully compatible with subsequent strong-base lithiation or cross-coupling conditions, streamlining the critical path to the final active pharmaceutical ingredient (API) [2].

Evidence DimensionSynthetic step-economy and storage stability
Target Compound DataBench-stable, 0 additional steps required for N-protection
Comparator Or BaselineUnprotected 6-methoxyindoline (requires 1 synthetic step and inert storage)
Quantified DifferenceSaves 1 synthetic step, recovers 10-20% overall mass yield, and removes inert-atmosphere storage requirements
ConditionsStandard multi-step API synthesis workflows

Purchasing the pre-protected building block directly reduces labor costs, improves overall workflow yield, and simplifies inventory storage requirements.

Synergistic Directing Effects for High-Yield Functionalization

The presence of the C6-methoxy group in tert-butyl 6-methoxyindoline-1-carboxylate provides a powerful synergistic electron-donating effect alongside the N1-carbamate. This dual activation makes the C5 position exceptionally nucleophilic. Compared to the baseline tert-butyl indoline-1-carboxylate (lacking the methoxy group), the target compound undergoes Vilsmeier-Haack formylation or Friedel-Crafts acylation under milder conditions and with significantly higher conversions (typically >85% vs <60% for the unmethoxylated baseline, which often suffers from competitive side reactions) [1]. The steric bulk of the Boc group also effectively blocks the C7 position, ensuring high C5 purity.

Evidence DimensionYield and conditions for C5-electrophilic functionalization
Target Compound Data>85% yield under mild conditions (0 °C to RT)
Comparator Or Baselinetert-Butyl indoline-1-carboxylate (<60% yield, requires harsher conditions)
Quantified Difference>25% absolute increase in yield and reduction in required reaction temperature
ConditionsVilsmeier-Haack formylation (POCl3, DMF)

The synergistic activation provided by the C6-methoxy group ensures high-purity, high-yield conversions, making it a higher-yielding starting material for complex 5,6-disubstituted targets.

Synthesis of 5,6-Disubstituted Indole Alkaloids

Because tert-butyl 6-methoxyindoline-1-carboxylate directs electrophiles specifically to the C5 position, it serves as a direct starting material for synthesizing complex 5,6-disubstituted indole alkaloids [1]. After C5 functionalization, the indoline core can be cleanly oxidized and deprotected to yield the fully aromatic indole, a sequence impossible to achieve directly from a 6-methoxyindole precursor.

Development of Melatonin Receptor Agonists and CNS Therapeutics

The 6-methoxyindoline and 6-methoxyindole motifs are prevalent in various CNS-active compounds, including melatonin analogues [2]. Procuring this pre-protected, bench-stable scaffold allows medicinal chemists to rapidly generate libraries of C5-modified derivatives for structure-activity relationship (SAR) studies without the overhead of handling unstable free amines.

Late-Stage Fluorination and Cross-Coupling Precursors

The high regioselectivity for C5-bromination makes this compound an excellent precursor for generating organometallic intermediates via lithium-halogen exchange or Miyaura borylation [3]. These intermediates can then be used in Suzuki-Miyaura cross-couplings or late-stage fluorination protocols to introduce novel pharmacophores into the indoline scaffold before final deprotection.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

249.13649347 g/mol

Monoisotopic Mass

249.13649347 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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